ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate
Description
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a pyrrolidine-based heterocyclic compound featuring multiple functional groups: a hydroxy group at position 3, a methyl substituent at the same position, a 4-methoxyphenyl group at position 1, and a phenyl-ester moiety at position 2.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3 |
InChI Key |
MOXOBTFCZWMSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate typically involves multicomponent reactions (MCRs). One efficient method for synthesizing this compound is through a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is carried out under reflux conditions, and the product is confirmed through various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Functional Groups
Pyrrolidine vs. Pyrrole Derivatives
- Target Compound : The pyrrolidine ring (saturated five-membered nitrogen-containing ring) provides conformational flexibility, which may enhance binding to biological targets. The ester group at position 2 increases reactivity compared to amides .
- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (): Features a pyrrole ring (unsaturated), a cyano group, and a trifluoromethyl-pyridine substituent. The unsaturated ring reduces flexibility but may improve aromatic stacking interactions.
Ester vs. Amide Derivatives
- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide () : Replaces the pyrrolidine-ester with a benzamide structure. The amide group enhances metabolic stability compared to esters, as seen in its higher melting point (96°C), likely due to stronger hydrogen bonding .
Imidazole and Oxazoloquinoline Derivatives
Physical and Analytical Properties
Electronic and Conformational Effects
- 4-Methoxyphenyl Substituent: Present in the target compound, , and .
- In contrast, planar heterocycles like imidazole () prioritize flatness for stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
